(5Z)-2-[4-(pentyloxy)phenyl]-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-[4-(PENTYLOXY)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a pentoxyphenyl group and a thiophenylmethylidene group
Preparation Methods
The synthesis of (5Z)-2-[4-(PENTYLOXY)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolothiazole core.
Introduction of the Pentoxyphenyl Group: This step involves the substitution reaction where the pentoxyphenyl group is introduced into the molecule.
Introduction of the Thiophenylmethylidene Group: This step involves the addition of the thiophenylmethylidene group to the core structure.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(5Z)-2-[4-(PENTYLOXY)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5Z)-2-[4-(PENTYLOXY)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-2-[4-(PENTYLOXY)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(5Z)-2-[4-(PENTYLOXY)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can be compared with other similar compounds, such as:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has different applications compared to the triazolothiazole compound.
Methylaervine: This compound has antifungal activity and a multi-target mechanism of action.
The uniqueness of (5Z)-2-[4-(PENTYLOXY)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific structure and the diverse range of applications it offers in various fields of research.
Properties
Molecular Formula |
C20H19N3O2S2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(5Z)-2-(4-pentoxyphenyl)-5-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H19N3O2S2/c1-2-3-4-11-25-15-9-7-14(8-10-15)18-21-20-23(22-18)19(24)17(27-20)13-16-6-5-12-26-16/h5-10,12-13H,2-4,11H2,1H3/b17-13- |
InChI Key |
LHJHMAXOFFOMPO-LGMDPLHJSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CS4)/SC3=N2 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CS4)SC3=N2 |
Origin of Product |
United States |
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